molecular formula C18H13ClN4O2S B14469530 4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide CAS No. 72549-04-3

4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide

Cat. No.: B14469530
CAS No.: 72549-04-3
M. Wt: 384.8 g/mol
InChI Key: CABKKYYRDMTOBY-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a thiazolidine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-1H-indole-2-carboxylic acid with 2-aminothiazolidin-4-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
  • 2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
  • 4-Methyl-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Uniqueness

4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide is unique due to the presence of both an indole ring and a thiazolidine ring in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

72549-04-3

Molecular Formula

C18H13ClN4O2S

Molecular Weight

384.8 g/mol

IUPAC Name

4-chloro-N-(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C18H13ClN4O2S/c19-13-7-4-8-14-12(13)9-15(21-14)17(25)22-23-16(24)10-26-18(23)20-11-5-2-1-3-6-11/h1-9,21H,10H2,(H,22,25)

InChI Key

CABKKYYRDMTOBY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=CC=C2)S1)NC(=O)C3=CC4=C(N3)C=CC=C4Cl

Origin of Product

United States

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